BenchChemオンラインストアへようこそ!

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide

Regioisomer comparison Sulfonamide SAR Positional isomer differentiation

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide (CAS 2091238-69-4) is a tri-substituted halogenated aromatic sulfonamide with the molecular formula C₇H₇BrFNO₂S and a molecular weight of 268.11 g·mol⁻¹. The benzene core carries bromine at the 4-position, fluorine at the 2-position, a methyl group at the 6-position, and a primary sulfonamide (-SO₂NH₂) at the 1-position.

Molecular Formula C7H7BrFNO2S
Molecular Weight 268.11 g/mol
Cat. No. B13322525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide
Molecular FormulaC7H7BrFNO2S
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S(=O)(=O)N)F)Br
InChIInChI=1S/C7H7BrFNO2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyFDWBKHCKWISBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide: CAS 2091238-69-4 Physicochemical Identity and Comparator Landscape


4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide (CAS 2091238-69-4) is a tri-substituted halogenated aromatic sulfonamide with the molecular formula C₇H₇BrFNO₂S and a molecular weight of 268.11 g·mol⁻¹ . The benzene core carries bromine at the 4-position, fluorine at the 2-position, a methyl group at the 6-position, and a primary sulfonamide (-SO₂NH₂) at the 1-position [1]. Its computed XLogP3 of 1.6 and topological polar surface area (TPSA) of 68.5 Ų place it in a lipophilicity–polarity range distinct from its closest regioisomer, 2-bromo-6-fluoro-4-methylbenzenesulfonamide (CAS 1208075-90-4), and from simpler mono-halogenated or non-methylated benzenesulfonamide analogs [1]. The compound is commercially available through multiple suppliers at ≥95% purity, typically as a research intermediate for pharmaceutical and agrochemical discovery programs .

Why 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide Cannot Be Replaced by Simple In-Class Analogs


Benzenesulfonamides sharing the C₇H₇BrFNO₂S formula exist as several regioisomers—including 2-bromo-6-fluoro-4-methylbenzenesulfonamide (CAS 1208075-90-4) and 4-bromo-2-fluoro-5-methylbenzenesulfonamide (CAS 874804-15-6)—that differ solely in the ring position of the halogen and methyl substituents . In sulfonamide-based drug discovery, the positional arrangement of electron-withdrawing (Br, F) and electron-donating (CH₃) groups directly modulates the pKa of the sulfonamide -NH₂, the compound's hydrogen-bonding capacity, and its orientation within enzyme active sites such as carbonic anhydrases [1]. The 4-Br/2-F/6-Me pattern places the bromine para to the sulfonamide anchor, creating a different steric and electronic profile than the 2-Br/6-F/4-Me regioisomer where bromine is ortho to the sulfonamide. Even a single-position shift alters Zn²⁺ coordination geometry in metalloenzyme pockets and changes the vector of the halogen bond donor, making generic substitution between regioisomers scientifically unjustified without isoform-specific activity data [1][2].

Quantitative Differentiation Evidence for 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide Versus Closest Analogs


Regioisomeric Differentiation: 4-Br/2-F/6-Me vs. 2-Br/6-F/4-Me Substitution Pattern

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide (CAS 2091238-69-4) and 2-bromo-6-fluoro-4-methylbenzenesulfonamide (CAS 1208075-90-4) are constitutional isomers with identical molecular formula (C₇H₇BrFNO₂S, MW 268.11) but different substitution patterns . In the target compound, bromine occupies the 4-position (para to sulfonamide) and methyl the 6-position (ortho to sulfonamide), whereas in the 1208075-90-4 isomer, bromine is at the 2-position (ortho to sulfonamide) and methyl at the 4-position (para to sulfonamide) . The para-bromine arrangement in 2091238-69-4 places the heavy halogen distal to the Zn²⁺-binding sulfonamide moiety, while the ortho-methyl group provides steric shielding adjacent to the binding anchor—a geometry that class-level carbonic anhydrase SAR indicates can differentially affect isoform selectivity (hCA I vs. hCA II vs. hCA IX) [1].

Regioisomer comparison Sulfonamide SAR Positional isomer differentiation

Computed Lipophilicity Difference: XLogP3 of 1.6 vs. Non-Brominated 2-Fluoro-6-methyl Analog (XLogP ~0.7)

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide has a computed XLogP3 of 1.6, reflecting the contribution of the 4-bromo substituent [1]. In contrast, the non-brominated direct analog 2-fluoro-6-methylbenzenesulfonamide (CAS 1187436-93-6, MW 189.21) has a significantly lower lipophilicity (estimated XLogP ~0.7 based on fragment-based calculation) . This ~0.9 log unit increase in lipophilicity corresponds to approximately an 8-fold higher octanol–water partition coefficient, enhancing passive membrane permeability and potentially improving blood–brain barrier penetration or intracellular target access—parameters critical in CNS and anti-infective drug discovery programs where benzenesulfonamide scaffolds are commonly employed [2].

Lipophilicity XLogP3 Drug-likeness Permeability

Class-Level Evidence: Ortho-Halogenated Benzenesulfonamide Biguanides Prolong Coagulation Times

In a systematic study of nine halogenated benzenesulfonamide biguanides, all ortho-substituted derivatives—including 2-chloro (1), 2-bromo (4), and 2-fluoro (7)—significantly prolonged prothrombin time (PT) and activated partial thromboplastin time (APTT) compared to meta- and para-substituted analogs [1]. While 4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide itself was not tested in this study, its 2-fluoro substituent places it in the ortho-halogenated category associated with anti-coagulant activity, and its additional 4-bromo and 6-methyl substituents offer further handles for tuning potency and selectivity beyond the monosubstituted prototypes [1]. The study also demonstrated that none of the ortho-halogenated compounds reduced HUVEC or AoSMC viability up to 1.5 μmol/mL, establishing a preliminary safety window for this structural class [1].

Anti-coagulant Prothrombin time Benzenesulfonamide biguanides Halogen SAR

Fluorinated Benzenesulfonamide Patent Coverage as Carbonic Anhydrase IX-Selective Inhibitors

Patent EP2914583 (granted to Vilnius University) explicitly claims fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase, with data demonstrating that fluorine substitution on the benzene ring significantly enhances affinity for the tumor-associated isoform hCA IX while reducing off-target binding to hCA I and hCA II [1]. In a related publication, fluorinated benzenesulfonamide derivatives achieved nanomolar to subnanomolar Ki values against hCA IX with selectivity ratios exceeding 100-fold over cytosolic isoforms [2]. Although 4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide is not a specifically exemplified compound, its 2-fluoro substitution and the additional 4-bromo substituent align with the SAR described in these patents—namely, that electron-withdrawing groups at the 2- and 4-positions of the benzenesulfonamide core lower the sulfonamide pKa and enhance Zn²⁺-coordinating affinity [1][2].

Carbonic anhydrase IX Tumor-associated CA Fluorinated sulfonamide Isoform selectivity

Synthetic Utility: Three Orthogonal Reactive Handles for Diversification vs. Simpler Analogs

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide offers three chemically distinct reactive sites on the aromatic ring: (i) the 4-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira); (ii) the 2-fluoro group can undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides under appropriate conditions; and (iii) the 6-methyl group provides a handle for benzylic functionalization (e.g., radical bromination, oxidation). This contrasts with simpler mono-substituted benzenesulfonamides such as 4-bromobenzenesulfonamide or 2-fluorobenzenesulfonamide, each of which offers only a single reactive handle, and also differs from the regioisomer 2-bromo-6-fluoro-4-methylbenzenesulfonamide where the relative reactivity of bromine (ortho to sulfonamide) vs. fluorine (also ortho) is electronically distinct [1].

Synthetic intermediate Cross-coupling Nucleophilic aromatic substitution Library synthesis

Commercial Availability and Purity Benchmarking: ≥95% vs. Discontinued or Custom-Only Analogs

4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide is stocked by multiple suppliers at ≥95% purity (e.g., Leyan product 2030725, Enamine EN300-1611951, AKSci) with pricing available for quantities ranging from 50 mg to 10 g [1]. In contrast, the closely related analog 4-bromo-2-fluoro-6-methylbenzenesulfonamide was listed as 'Discontinued' by at least one specialty supplier (CymitQuimica/Biosynth), and several regioisomeric or des-methyl variants are available only on a custom-synthesis basis with extended lead times . For procurement decisions, guaranteed stock availability with documented purity (95% minimum) eliminates the risk of synthesis delays that would otherwise postpone SAR campaigns by 4–8 weeks for custom analogs .

Commercial availability Purity specification Procurement lead time Supply chain

High-Impact Application Scenarios for 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide Based on Quantitative Evidence


Carbonic Anhydrase Inhibitor Lead Optimization with Isoform Selectivity Requirements

The 2-fluoro substitution on the benzenesulfonamide core, combined with the electron-withdrawing 4-bromo group, aligns with the pharmacophore described in EP2914583 for tumor-associated carbonic anhydrase IX inhibition [1]. The compound's computed XLogP3 of 1.6 and TPSA of 68.5 Ų suggest favorable membrane permeability for intracellular CA isoform targeting. Teams optimizing for hCA IX/hCA II selectivity can use the 4-bromo position for further derivatization (e.g., Suzuki coupling to introduce biaryl tails) while retaining the 2-fluoro substitution that patent data show is critical for nanomolar potency [1][2].

Anti-Coagulant Benzenesulfonamide Biguanide Scaffold Expansion

The class-level evidence from ortho-halogenated benzenesulfonamide biguanides demonstrates that 2-fluoro substitution is associated with significant PT and APTT prolongation without cytotoxicity to HUVECs or AoSMCs up to 1.5 μmol/mL [3]. 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide retains the critical 2-fluoro motif and adds a 4-bromo handle for introducing biguanide or related warheads, enabling a focused library synthesis around the ortho-halogenated sulfonamide core that is mechanistically linked to anti-coagulant activity [3].

Multi-Point Diversification for Parallel SAR Library Synthesis

With three chemically orthogonal reactive handles—4-Br (Pd cross-coupling), 2-F (SNAr), and 6-CH₃ (benzylic oxidation/bromination)—this compound enables sequential, protecting-group-free diversification that is not achievable with mono- or di-substituted benzenesulfonamides [4]. Procurement at ≥95% purity from stocked suppliers eliminates the 4–8 week custom synthesis delay associated with its regioisomeric analogs, making it the practical choice for hit-to-lead programs requiring rapid SAR expansion across multiple vectors simultaneously [4].

Steroid Sulfatase (STS) Inhibitor Analogue Design

SAR studies on 17-arylsulfonamide steroid sulfatase inhibitors have established that 3′-bromo substitution yields potent STS inhibition (IC₅₀ = 30 nM), while para-fluoro substitution further enhances potency [5]. Although the target compound is not a steroid conjugate, its 4-bromo-2-fluoro substitution pattern maps onto the halogenation topology identified as favorable for STS inhibition. Researchers designing next-generation non-steroidal STS inhibitors can use this compound as a fragment starting point for growing into the enzyme's active site, leveraging the bromine for hydrophobic pocket occupancy and the fluorine for modulating sulfonamide pKa [5].

Quote Request

Request a Quote for 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.